2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound features a tetrahydrobenzo[b]thiophene core substituted with a 4-chlorophenyl sulfonyl butanamido group at position 2, a methyl group at position 6, and a carboxamide moiety at position 2. The sulfonyl group confers strong electron-withdrawing properties, while the carboxamide and methyl groups influence solubility and steric interactions.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonylbutanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S2/c1-12-4-9-15-16(11-12)28-20(18(15)19(22)25)23-17(24)3-2-10-29(26,27)14-7-5-13(21)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H2,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRSMLBFQACIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydrobenzo[b]thiophene Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl group is introduced to the core structure.
Sulfonylation: The sulfonyl group is introduced via a sulfonyl chloride reagent in the presence of a base.
Amidation: The final step involves the formation of the amide bond through a reaction between the sulfonylated intermediate and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal properties are of significant interest. It may be investigated for its efficacy in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Differences and Implications
Substituent Electronic Effects
- Compound 6o : The 4-hydroxyphenyl group introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic chlorophenyl group in the target.
- Compound in : The trifluoromethyl group increases lipophilicity and metabolic stability, while the pyrimidinyl sulfanyl moiety may enable π-π stacking interactions.
Biological Activity
The compound 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of tetrahydrobenzo[b]thiophene and has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer applications. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action and efficacy against various pathogens.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 437.0 g/mol . The structure includes a chlorophenyl sulfonyl group and a tetrahydrobenzo[b]thiophene core, which are significant for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar tetrahydrobenzothiophene derivatives. For instance, a series of synthesized compounds demonstrated significant inhibitory effects against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.64 – 19.92 μM |
| P. aeruginosa | 0.72 – 45.30 μM |
| Salmonella | 0.54 – 90.58 μM |
| S. aureus | 1.11 – 99.92 μM |
Among these, a derivative showed an MIC of 1.11 μM against E. coli , indicating potent antibacterial activity . The mechanism appears to involve disruption of bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated.
Anticancer Activity
In addition to antibacterial properties, compounds structurally related to the target compound have been investigated for anticancer effects. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Case Studies
- Antibacterial Evaluation : In a comparative study with established antibiotics such as ciprofloxacin and gentamicin, several tetrahydrobenzothiophene derivatives exhibited superior antibacterial activity against resistant strains of bacteria . This highlights the potential for developing new antibiotics based on this scaffold.
- Mechanistic Insights : Research has indicated that certain derivatives can modulate the Type III secretion system (T3SS) in pathogenic bacteria, reducing virulence factor secretion and enhancing host defense mechanisms . This suggests a dual role in both direct antibacterial action and immune modulation.
Future Directions
The promising biological activity of This compound warrants further investigation into its pharmacodynamics and pharmacokinetics. Future research should focus on:
- In vivo studies to assess efficacy in animal models.
- Mechanistic studies to elucidate specific pathways affected by the compound.
- Structure-activity relationship (SAR) analyses to optimize potency and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
